4-Propylcatechol

Description

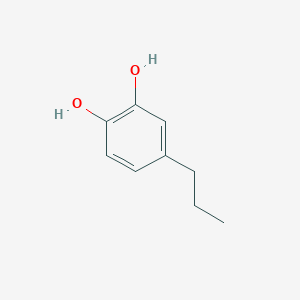

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-propylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6,10-11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTPZNJTGOGSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179903 | |

| Record name | 4-Propylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2525-02-2 | |

| Record name | 4-Propyl-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2525-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002525022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC138937 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Propylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Propylbenzen-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PROPYLCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY7REF7DMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Propylcatechol: Molecular Structure, Analysis, and Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-Propylcatechol, a catechol derivative with the molecular formula C₉H₁₂O₂, is a compound of significant interest across various scientific disciplines.[1] It serves as a key intermediate in the microbial catabolism of lignin-derived aromatic compounds and is recognized for its antioxidant properties.[2] This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, explores its biochemical roles, and presents its safety profile. This document is intended to be a core resource for professionals engaged in chemical synthesis, analytical chemistry, and biomedical research.

Molecular Identity and Physicochemical Properties

This compound, systematically named 4-propylbenzene-1,2-diol, is an organic compound featuring a propyl group attached to a catechol ring.[3][4] Its structure imparts notable antioxidant capabilities, making it a subject of study for applications in the food and pharmaceutical industries.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 4-propylbenzene-1,2-diol | [3][4] |

| CAS Number | 2525-02-2 | [1][2][3] |

| Molecular Formula | C₉H₁₂O₂ | [1][3][4] |

| Molecular Weight | 152.19 g/mol | [1][3] |

| SMILES | CCCC1=CC(=C(C=C1)O)O | [4] |

| InChI | InChI=1S/C9H12O2/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6,10-11H,2-3H2,1H3 | [3][4] |

| InChIKey | SCTPZNJTGOGSQD-UHFFFAOYSA-N | [2][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 60°C | [1] |

| Boiling Point | 234.66°C (rough estimate) 119°C at 3 mmHg | [1][5] |

| Density | 1.1000 g/cm³ | [1] |

| Appearance | Light yellow liquid | [5] |

| Vapor Pressure | 0.00153 mmHg at 25°C | [1] |

| Storage | Store in a dark, inert atmosphere at room temperature. | [1] |

Spectroscopic Analysis

The structural elucidation of this compound is primarily accomplished through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectroscopic data provide clear insights into the molecular structure of this compound.[2]

Table 3: ¹H NMR (400 MHz, CD₃OD) Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Reference |

| 6.64 | Doublet (d) | 8.0 | 1H | Aromatic Proton | [2] |

| 6.60 | Singlet (s) | - | 1H | Aromatic Proton | [2] |

| 6.48 | Doublet (d) | 8.0 | 1H | Aromatic Proton | [2] |

| 2.50 | Triplet (t) | 7.7 | 2H | Propyl CH₂ | [2] |

| 1.82–1.69 | Multiplet (m) | - | 2H | Propyl CH₂ | [2] |

| 0.88 | Triplet (t) | 7.4 | 3H | Propyl CH₃ | [2] |

Table 4: ¹³C NMR (101 MHz, CD₃OD) Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment | Reference |

| 144.53 | C-1 (C-OH) | [2] |

| 142.63 | C-2 (C-OH) | [2] |

| 134.03 | C-4 (C-propyl) | [2] |

| 119.20 | C-5 | [2] |

| 115.08 | C-3 | [2] |

| 114.68 | C-6 | [2] |

| 37.02 | C-7 (Propyl CH₂) | [2] |

| 24.51 | C-8 (Propyl CH₂) | [2] |

| 12.61 | C-9 (Propyl CH₃) | [2] |

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound serves as a molecular fingerprint, confirming the presence of its key functional groups. The most prominent feature is a broad absorption band in the 3200–3600 cm⁻¹ region, which is indicative of the hydroxyl (O-H) stretching vibrations characteristic of phenolic compounds.[2]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of this compound.[4] The mass spectrum provides information on the molecular weight and fragmentation pattern, confirming the molecular formula C₉H₁₂O₂.

Experimental Protocols

Synthesis of this compound from 4-Propylveratrole

This protocol describes an acid-catalyzed demethylation to synthesize this compound.[5]

Materials:

-

4-Propylveratrole (15.0 g, 83 mM)

-

Acetic acid (53.0 g, 882 mM)

-

47% Hydrobromic acid (159.4 g, 926 mM)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stir plate and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Combine 15.0 g of 4-propylveratrole, 53.0 g of acetic acid, and 159.4 g of 47% hydrobromic acid in a round-bottom flask equipped with a reflux condenser and a stir bar.

-

Heat the mixture to reflux with constant stirring for 2 hours.

-

After 2 hours, remove the heat source and allow the mixture to cool to room temperature.

-

Transfer the cooled solution to a separatory funnel and extract the product using diethyl ether.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether.

-

Purify the crude product by vacuum distillation to obtain this compound (boiling point: 119°C at 3 mmHg) as a light yellow liquid.[5]

Caption: Diagram 1: Synthesis Workflow of this compound.

Analytical Protocol: GC-MS Analysis

This protocol provides a general workflow for the identification and quantification of this compound in a sample matrix.

Materials and Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., non-polar or medium-polar)

-

High-purity helium carrier gas

-

Sample containing this compound

-

Appropriate solvent (e.g., methanol, dichloromethane) for sample dilution

-

This compound analytical standard

-

Autosampler vials

Procedure:

-

Sample Preparation: Dissolve or dilute the sample in a suitable solvent to a known concentration. If necessary, perform a derivatization step (e.g., silylation) to improve volatility and peak shape.

-

Standard Preparation: Prepare a series of calibration standards of this compound in the same solvent.

-

GC-MS Instrument Setup:

-

Set the injector temperature (e.g., 250°C).

-

Program the oven temperature gradient to ensure separation of this compound from other matrix components. A typical program might start at 60°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 280-300°C.

-

Set the carrier gas flow rate (e.g., 1-2 mL/min).

-

Set the MS transfer line temperature (e.g., 280°C).

-

Set the ion source temperature (e.g., 230°C).

-

Acquire data in full scan mode to identify the compound and selected ion monitoring (SIM) mode for quantification.

-

-

Analysis: Inject the prepared standards and samples into the GC-MS system.

-

Data Processing:

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum (comparison with the analytical standard and library data).

-

Generate a calibration curve from the standard analyses.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Caption: Diagram 2: General GC-MS Analytical Workflow.

Biological Significance and Chemical Reactivity

This compound is a versatile molecule with roles in biochemistry and as a precursor in chemical synthesis.[2]

-

Antioxidant and Preservative: Due to the catechol moiety, it can scavenge free radicals, which underlies its use as an antioxidant and preservative.[1]

-

Biochemical Intermediate: It is an important intermediate in the microbial breakdown of lignin, a complex polymer found in plant cell walls.[2] For instance, it can be formed via the O-demethylation of 4-propylguaiacol.[2]

-

Synthetic Precursor: In industrial chemistry, it is used to produce polymerization inhibitors, stabilizers, and pharmaceuticals.[1][2]

-

Oxidation: this compound is susceptible to oxidation.[2] Enzymes like tyrosinase can catalyze its oxidation to form a highly reactive ortho-quinone, which can then undergo further reactions.[2] This transformation is a key aspect of its reactivity and biological activity.[2]

Caption: Diagram 3: Tyrosinase-Mediated Oxidation of this compound.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[6][7]

-

Health Hazards:

-

Environmental Hazards:

-

Toxic to aquatic life with long-lasting effects (H411).[6]

-

Precautionary Measures:

-

Handle in a well-ventilated area.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

-

Avoid breathing dust, fumes, or vapors.[6]

-

Avoid release to the environment and collect any spillage.[6]

-

Store in a tightly closed container in a well-ventilated place.[7]

Conclusion

This compound is a multifunctional compound with significant relevance in both biological and industrial contexts. Its well-defined structure, characterized by comprehensive spectroscopic data, allows for its reliable identification and quantification. The experimental protocols provided herein offer a foundation for its synthesis and analysis, facilitating further research into its applications. A thorough understanding of its chemical reactivity and adherence to safety protocols are essential for its effective and safe utilization in research and development.

References

- 1. Cas 2525-02-2,this compound | lookchem [lookchem.com]

- 2. This compound | 2525-02-2 | Benchchem [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4-Propyl-1,2-benzenediol | C9H12O2 | CID 97638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [guidechem.com]

Biological activities and effects of 4-propylcatechol

An In-depth Technical Guide on the Biological Activities and Effects of 4-Propylcatechol

Introduction

This compound, a derivative of catechol with a propyl group at the fourth position, is a phenolic compound that has garnered interest in various scientific fields. Its chemical structure, featuring two hydroxyl groups on an aromatic ring, underpins its reactivity and diverse biological activities.[1] This technical guide provides a comprehensive overview of the known biological effects of this compound, including its antioxidant, anti-inflammatory, neuroprotective, and potential anticancer properties. The guide is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. While research on this compound is ongoing, this document synthesizes the current understanding of its biological significance.

Data Presentation

The following tables summarize the available quantitative data on the biological activities of this compound and its closely related analogs. It is important to note that specific quantitative data for this compound is limited in the current literature. Therefore, data from structurally similar compounds are included to provide a comparative context for its potential efficacy.

Table 1: Antioxidant Activity of Catechol Derivatives

| Compound | Assay | IC50 / Activity | Reference Compound | IC50 of Reference |

| This compound | Antioxidant Potential | Noted in cellular models | - | - |

| 4-Nerolidylcatechol | DPPH Radical Scavenging | - | - | - |

| Catechol Thioethers | ABTS Radical Scavenging (TEAC) | 1.17 - 2.89 | Trolox | - |

Data for related compounds are provided for illustrative purposes due to the limited availability of specific quantitative data for this compound.

Table 2: Anti-inflammatory Activity of Catechol Derivatives

| Compound | Assay | IC50 / Activity | Cell Line |

| This compound | Potential Anti-inflammatory Properties | Under study | - |

| Allylpyrocatechol | Inhibition of NO and PGE2 production | Dose-dependent | RAW 264.7 |

Data for related compounds are provided for illustrative purposes due to the limited availability of specific quantitative data for this compound.

Table 3: Anticancer Activity of Catechol Derivatives

| Compound | Cell Line | IC50 (µM) | Exposure Time |

| This compound | Potential Anticancer Properties | Under study | - |

| 4-Nerolidylcatechol | Melanoma cell lines | 20-40 | 24h |

| 4-Nerolidylcatechol | Human dermal fibroblasts | 50 | 24h |

| Safrole Derivative (10) | MCF-7 (Breast Cancer) | Higher than Safrole | - |

| Safrole Derivative (10) | MDA-MB-231 (Breast Cancer) | Higher than Safrole | - |

Data for related compounds are provided for illustrative purposes due to the limited availability of specific quantitative data for this compound.[2][3]

Table 4: Neuroprotective Effects of Catechol Derivatives

| Compound | Effect | Concentration | Cell Model |

| This compound | Induces Nerve Growth Factor (NGF) production | Not specified | Astroglial cells |

| 4-t-Butylcatechol | Inhibition of LPS-induced neurotoxicity | 0.1-10 µM | HAPI and SH-SY5Y cells |

| 4-t-Butylcatechol | Inhibition of 6-OHDA-induced neurotoxicity | 0.1-10 µM | SH-SY5Y cells |

Data for related compounds are provided for illustrative purposes due to the limited availability of specific quantitative data for this compound.[1][4]

Table 5: Toxicological Data for Catechol Derivatives

| Compound | Test | Species | LD50 / Hazard |

| This compound | GHS Classification | - | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. |

| Potassium Chloride | Oral LD50 | Rat | 2600 mg/kg |

| Potassium Chloride | Oral LD50 | Mouse | 1500 mg/kg |

Biological Activities and Mechanisms of Action

Antioxidant Activity

The catechol structure, with its two adjacent hydroxyl groups on a benzene ring, is a well-known pharmacophore for antioxidant activity. These hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cellular components.[1] While specific quantitative antioxidant data for this compound is not extensively documented, its structural similarity to other potent antioxidant catechols suggests it possesses significant radical scavenging properties. The antioxidant mechanism is believed to involve the formation of a stable semiquinone radical, which can be further oxidized to an ortho-quinone.[1]

Anti-inflammatory Effects

This compound is being investigated for its potential anti-inflammatory properties.[5] The proposed mechanism, based on studies of structurally similar compounds like allylpyrocatechol, likely involves the inhibition of key inflammatory mediators. This includes the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[6] The upstream signaling pathway likely targeted is the nuclear factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, this compound may prevent the transcription of pro-inflammatory genes, thereby reducing the inflammatory response.

Neuroprotective Properties

Research has indicated that this compound and its derivatives may possess neuroprotective effects. One notable finding is the ability of these compounds to promote the production and secretion of Nerve Growth Factor (NGF) in astroglial cells.[1] NGF is a crucial neurotrophin involved in the survival, development, and function of neurons. By inducing NGF, this compound could potentially support neuronal health and resilience. Furthermore, studies on related compounds like 4-t-butylcatechol have shown protection against neurotoxicity induced by inflammatory stimuli (LPS) and oxidative stress (6-OHDA) in neuronal cell models.[4]

Potential Anticancer Activity

The potential of this compound as an anticancer agent is an area of active research.[5] Evidence from related catechol derivatives, such as 4-nerolidylcatechol, suggests a mechanism involving the induction of apoptosis in cancer cells.[2] This pro-apoptotic effect may be mediated through the mitochondrial pathway, leading to the activation of caspases and subsequent programmed cell death. Additionally, some catechol derivatives have been shown to induce cell cycle arrest, further contributing to their antiproliferative effects.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

Ascorbic acid (as a positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Protect the solution from light.

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add a specific volume of each this compound dilution to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control group with methanol and DPPH solution only.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit NO production in RAW 264.7 macrophage cells.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

-

Griess Reagent (for NO measurement)

-

Cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation and a group with LPS stimulation but no this compound.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions. This typically involves mixing the supernatant with the Griess Reagent and measuring the absorbance at around 540 nm.

-

Calculate the percentage of inhibition of NO production for each concentration of this compound.

Cytotoxicity Assay against Cancer Cell Lines (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

This compound

-

Selected cancer cell line (e.g., MCF-7, MDA-MB-231)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO (Dimethyl sulfoxide)

-

Complete cell culture medium

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, can then be calculated.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. This compound | 2525-02-2 | Benchchem [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Cas 2525-02-2,this compound | lookchem [lookchem.com]

- 6. Synthesis and Validation of a Bioinspired Catechol-Functionalized Pt(IV) Prodrug for Preclinical Intranasal Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Profile of 4-Propylcatechol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the antioxidant properties of 4-propylcatechol (4-PC), a catechol derivative with significant potential in research and development. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of antioxidant action and the therapeutic potential of phenolic compounds.

Executive Summary

This compound, a derivative of catechol, is recognized for its antioxidant and preservative properties, which are utilized across various industries, including food and pharmaceuticals.[1] Its chemical structure, featuring two hydroxyl groups on an aromatic ring, underpins its reactivity and biological activities.[2] Research indicates its potential as a potent antioxidant, with studies exploring its protective effects against oxidative damage in cellular models.[2] This guide synthesizes the current understanding of this compound's antioxidant capabilities, including its free radical scavenging activity, its influence on cellular signaling pathways, and detailed experimental protocols for its evaluation.

Core Antioxidant Mechanisms

The antioxidant activity of this compound is primarily attributed to its catechol structure. The two hydroxyl groups on the benzene ring are crucial for its ability to scavenge free radicals.[2][3] The proposed mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, which neutralizes the radical and terminates the oxidative chain reaction. This process results in the formation of a more stable phenoxyl radical, which is less reactive due to resonance stabilization.

The oxidation of this compound leads to the formation of quinones, predominantly ortho-quinones.[2] This transformation is a key aspect of its reactivity and antioxidant function.[2]

Quantitative Antioxidant Activity

| Compound (Catechol Thioether Derivative) | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |

| Derivative 1 | Data not available | Data not available | |

| Derivative 2 | Data not available | Data not available | |

| Derivative 3 | Data not available | Data not available | |

| Derivative 4 | Data not available | Data not available | |

| Derivative 5 | Data not available | Data not available |

Note: Specific IC50 values for this compound were not found in the reviewed literature. The data presented for other catechol derivatives are intended to provide a comparative context for its potential antioxidant activity.

Modulation of Cellular Signaling Pathways

A significant aspect of the antioxidant activity of alkyl catechols, including this compound, is their ability to modulate cellular signaling pathways involved in the defense against oxidative stress. The most prominent of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.

The Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, or upon interaction with Nrf2 activators like alkyl catechols, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.

Studies on alkyl catechols, such as 4-ethylcatechol, have demonstrated their potency as activators of the Nrf2 pathway both in vitro and in vivo. This activation leads to the increased expression of a suite of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

-

Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of this compound, positive control, or methanol (as a blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader.

-

The radical scavenging activity is calculated as the percentage of DPPH discoloration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

96-well microplate

-

Microplate reader

-

Positive control (e.g., Trolox)

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound and the positive control.

-

In a 96-well microplate, add a small volume of the diluted this compound or positive control to each well.

-

Add a larger, fixed volume of the diluted ABTS•+ solution to each well and mix.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance of each well at 734 nm.

-

The scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

This assay measures the ability of an antioxidant to prevent the formation of reactive oxygen species (ROS) within cultured cells.

Materials:

-

This compound

-

Human cell line (e.g., HepG2, Caco-2)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS inducer

-

Cell culture medium and supplements

-

96-well black microplate (for fluorescence reading)

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a 96-well black microplate and allow them to adhere and grow to confluence.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Remove the treatment solution and load the cells with DCFH-DA solution (e.g., 25 µM) in the dark for a specified time (e.g., 30 minutes). DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH.

-

Wash the cells to remove excess DCFH-DA.

-

Induce oxidative stress by adding a ROS inducer like AAPH.

-

Immediately begin measuring the fluorescence intensity at regular intervals using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm). In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.

-

The antioxidant activity is determined by calculating the area under the curve of fluorescence intensity versus time. A lower area under the curve for treated cells compared to control cells indicates antioxidant activity.

Conclusion

This compound exhibits significant antioxidant potential, primarily through its ability to scavenge free radicals and modulate the Nrf2 signaling pathway. While direct quantitative data on its radical scavenging capacity requires further investigation, the existing evidence from structurally related compounds and its demonstrated effect on cellular antioxidant defense mechanisms highlight its promise as a subject for further research in the development of novel therapeutic and preventative agents against oxidative stress-related conditions. The experimental protocols detailed in this guide provide a robust framework for the continued exploration of this compound's antioxidant properties.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Propylcatechol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propylcatechol, a derivative of catechol, is a molecule of significant interest in pharmacological and toxicological research. Its chemical structure, featuring a propyl group attached to the benzene ring with two hydroxyl moieties, confers upon it a range of biological activities. This technical guide provides a comprehensive overview of the known and putative mechanisms of action of this compound, with a focus on its dual role as both an antioxidant and a pro-oxidant, its activation of the Nrf2 signaling pathway, and its potential as an anti-inflammatory and anticancer agent. Detailed experimental protocols and quantitative data from related compounds are presented to facilitate further investigation into its therapeutic and toxicological profiles.

Introduction

This compound (4-PC) is a phenolic compound that belongs to the catechol family. Catechols are characterized by a benzene ring with two adjacent hydroxyl groups. This structural feature is central to their chemical reactivity and biological effects. 4-PC has been investigated for its antioxidant properties, which are attributed to the ability of its hydroxyl groups to donate hydrogen atoms and neutralize free radicals.[1] Conversely, under certain conditions, it can exhibit pro-oxidant activity, a characteristic shared by many polyphenolic compounds.[2] A primary mechanism through which this compound is believed to exert its cytoprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.[3] This guide will delve into the molecular mechanisms underpinning these activities, providing a technical framework for researchers in drug discovery and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [4] |

| Molecular Weight | 152.19 g/mol | [4] |

| Melting Point | 60°C | [4] |

| Boiling Point | 234.66°C (estimated) | [4] |

| Appearance | Light yellow liquid | [5] |

Core Mechanisms of Action

The biological activities of this compound are multifaceted, stemming from its ability to interact with various cellular components and signaling pathways. The primary mechanisms are detailed below.

Antioxidant and Pro-oxidant Activities

The catechol moiety of this compound is a potent scavenger of free radicals. The hydroxyl groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[1] This antioxidant activity is a key contributor to its potential cytoprotective effects.

However, like other catechols, this compound can also act as a pro-oxidant.[2] This dual activity is context-dependent, influenced by factors such as the concentration of the compound, the presence of metal ions, and the specific cellular environment. The pro-oxidant activity involves the generation of ROS, which can induce apoptosis in cancer cells, highlighting a potential therapeutic application.[2]

Table 1: Antioxidant Activity of Structurally Related Phenolic Compounds (IC50 values)

| Compound | DPPH Assay (µg/mL) | ABTS Assay (µg/mL) | Reference |

| Gallic Acid Hydrate | - | 1.03 ± 0.25 | [6] |

| (+)-Catechin Hydrate | 5.25 ± 0.31 | 3.12 ± 0.51 | [6] |

| Caffeic Acid | 4.50 ± 0.30 | 1.59 ± 0.06 | [6] |

| Quercetin | - | 1.89 ± 0.33 | [6] |

| This compound | Data not available | Data not available |

Note: Data for this compound is not available in the reviewed literature. The provided data for structurally related compounds can serve as a benchmark for future studies.

Activation of the Nrf2-Keap1 Signaling Pathway

A pivotal mechanism of action for this compound is the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[7]

This compound, being an electrophilic molecule, is thought to interact with the cysteine residues of Keap1. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex.[8] Consequently, Nrf2 is released and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[9] This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play crucial roles in cellular defense against oxidative stress.[3]

Table 2: Induction of Nrf2 Target Gene Expression by Alkyl Catechols

| Compound (30 µM) | Cell Line | Target Gene | Method | Observation | Reference |

| 4-Methylcatechol | Human Microvascular Endothelial Cells | HO-1 | Western Blot | Strong induction of HO-1 protein | [3] |

| 4-Vinylcatechol | Human Microvascular Endothelial Cells | HO-1 | Western Blot | Strong induction of HO-1 protein | [3] |

| 4-Ethylcatechol | Human Microvascular Endothelial Cells | HO-1 | Western Blot | Strong induction of HO-1 protein | [3] |

| This compound | Data not available | HO-1 | Western Blot | Expected strong induction |

Note: While direct dose-response data for this compound is unavailable, studies on structurally similar 4-alkylcatechols demonstrate potent activation of the Nrf2 pathway.

Enzymatic Oxidation and Metabolism

This compound can be a substrate for various enzymes, notably tyrosinase (polyphenol oxidase).[3] Tyrosinase catalyzes the oxidation of catechols to highly reactive ortho-quinones.[10] These quinones can then undergo further reactions, including isomerization and conjugation with cellular nucleophiles like glutathione (GSH).[3]

The metabolism of this compound in vivo is expected to follow pathways common to other catechols. These include Phase II conjugation reactions such as sulfation and glucuronidation, as well as methylation by catechol-O-methyltransferase (COMT).[11] These metabolic transformations are generally detoxification pathways that facilitate the excretion of the compound.

Table 3: Kinetic Parameters for Tyrosinase-Catalyzed Oxidation of Polyphenols

| Substrate | Km (mmol/L) | Vmax (µmol/L/min) | kcat (s⁻¹) | kcat/Km (L/mol/s) | Reference |

| Chlorogenic acid | 0.16 ± 0.02 | 10.3 ± 0.2 | 0.86 ± 0.02 | 5375 | [1] |

| Cryptochlorogenic acid | 1.15 ± 0.14 | 7.9 ± 0.3 | 0.66 ± 0.02 | 574 | [1] |

| Neochlorogenic acid | 0.61 ± 0.06 | 5.3 ± 0.1 | 0.44 ± 0.01 | 721 | [1] |

| Caffeic acid | 0.66 ± 0.08 | 4.6 ± 0.2 | 0.38 ± 0.02 | 576 | [1] |

| This compound | Data not available | Data not available | Data not available | Data not available |

Note: Kinetic parameters for this compound are not available. The data for other polyphenols illustrate the typical kinetic profile of tyrosinase substrates.

Potential Anti-inflammatory and Anticancer Effects

The ability of this compound to modulate the Nrf2 pathway and scavenge ROS suggests potential anti-inflammatory activity. Oxidative stress is a key driver of inflammation, and by mitigating this, this compound may downregulate pro-inflammatory signaling pathways such as NF-κB.[12]

Furthermore, the pro-oxidant activity of this compound could be harnessed for anticancer therapy.[2] Cancer cells often have a higher basal level of ROS and a compromised antioxidant defense system, making them more susceptible to further oxidative insults. By selectively inducing apoptosis in cancer cells through ROS generation, this compound and its derivatives may represent a promising class of therapeutic agents.[2][13]

Table 4: Cytotoxicity of a Structurally Related Catechol (4-Nerolidylcatechol) in Cancer Cell Lines

| Cell Line | IC50 (µM) at 24h | Reference |

| Melanoma | 20-40 | [13] |

| Human Dermal Fibroblasts (non-cancerous) | 50 | [13] |

| This compound | Data not available |

Note: IC50 values for this compound are not available. The data for 4-nerolidylcatechol indicates a degree of selective cytotoxicity towards cancer cells.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of action of this compound. These should be optimized for specific experimental conditions.

Antioxidant Activity Assays (DPPH and ABTS)

-

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add various concentrations of this compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.[6]

-

-

ABTS Radical Cation Decolorization Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of ~0.7 at 734 nm.

-

Add different concentrations of this compound to the ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value.[6]

-

Cell Viability Assay (MTT Assay)

-

Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[14]

Western Blot Analysis for Nrf2 Pathway Activation

-

Culture cells to an appropriate confluency and treat with this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against HO-1, NQO1, Nrf2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.[3]

Conclusion and Future Directions

This compound is a promising bioactive molecule with a multifaceted mechanism of action. Its ability to act as both an antioxidant and a pro-oxidant, coupled with its potent activation of the Nrf2 signaling pathway, underscores its potential in both cytoprotection and targeted cytotoxicity. While the current body of research provides a solid foundation for understanding its biological effects, further studies are warranted to fully elucidate its therapeutic potential.

Future research should focus on:

-

Obtaining quantitative data for this compound: Determining the IC50 values for its antioxidant and cytotoxic activities, as well as dose-response curves for Nrf2 activation, is crucial for a comprehensive understanding of its potency.

-

Elucidating the direct interaction with Keap1: Mass spectrometry-based studies could confirm the covalent adduction of this compound to specific cysteine residues on Keap1.

-

In vivo studies: Animal models are needed to evaluate the anti-inflammatory and anticancer efficacy of this compound, as well as its pharmacokinetic and toxicological profiles.

-

Exploring other potential mechanisms: Investigating the effects of this compound on other signaling pathways, such as MAPK and NF-κB, could reveal additional therapeutic targets.

By addressing these research gaps, the scientific community can better harness the therapeutic potential of this compound for the development of novel treatments for a range of diseases.

References

- 1. Kinetic Characterization of Tyrosinase-catalyzed Oxidation of Four Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro cytotoxicity of 4-methylcatechol in murine tumor cells: induction of apoptotic cell death by extracellular pro-oxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidation of 4-alkylphenols and catechols by tyrosinase: ortho-substituents alter the mechanism of quinoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative chemical proteomic profiling of the in vivo targets of reactive drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Low-Dose Dose–Response for In Vitro Nrf2-ARE Activation in Human HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative Chemical Proteomic Profiling of the in Vivo Targets of Reactive Drug Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibiting NF-κB-Mediated Inflammation by Catechol-Type Diphenylbutadiene via an Intracellular Copper- and Iron-Dependent Pro-Oxidative Role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apoptosis induction by 4-nerolidylcatechol in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Propylcatechol: From Nomenclature to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-propylcatechol, a catechol derivative with significant potential in various scientific and industrial fields. The document covers its fundamental chemical properties, including its IUPAC nomenclature and key physicochemical characteristics. Detailed experimental protocols for its synthesis and for the evaluation of its antioxidant activity are presented. Furthermore, this guide explores the biological activities of this compound, with a focus on its antioxidant and anti-inflammatory properties, and discusses its potential mechanisms of action, particularly in relation to the NF-κB signaling pathway. While quantitative data on its biological efficacy is still emerging, this guide consolidates the current knowledge to support further research and development efforts.

Chemical Identity and Properties

This compound, systematically named 4-propylbenzene-1,2-diol according to IUPAC nomenclature, is an organic compound belonging to the catechol family. Its chemical structure consists of a benzene ring substituted with two adjacent hydroxyl groups and a propyl group at the fourth position.

| Identifier | Value |

| IUPAC Name | 4-propylbenzene-1,2-diol |

| CAS Number | 2525-02-2 |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Appearance | Light yellow liquid to yellow or orange solid |

| Melting Point | 60°C |

| Boiling Point | 234.66°C (estimated) |

Synthesis of this compound

This compound can be synthesized through various methods, with the demethylation of 4-propylveratrole being a common laboratory-scale procedure.

Experimental Protocol: Demethylation of 4-Propylveratrole

This protocol describes the synthesis of this compound via the acid-catalyzed demethylation of 4-propylveratrole.

Materials:

-

4-Propylveratrole

-

Acetic acid

-

47% Hydrobromic acid

-

Water

-

Ether

-

5% Aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 15.0 g (83 mmol) of 4-propylveratrole, 53.0 g (882 mmol) of acetic acid, and 159.4 g (926 mmol) of 47% hydrobromic acid is heated under reflux for 2 hours with stirring.[1]

-

After cooling to room temperature, 140 ml of water is added to the reaction mixture.

-

The mixture is extracted three times with 150 ml portions of ether.

-

The combined ether extracts are successively washed with 150 ml of water, 150 g of 5% aqueous sodium thiosulfate solution, and then twice with 150 ml of water.

-

The resulting solution is dried over anhydrous sodium sulfate.

-

The ether is removed by distillation, and the residue is vacuum distilled to yield this compound as a light yellow liquid.

Synthesis Workflow

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for the structural elucidation of this compound.

| ¹H NMR (400 MHz, CD₃OD) | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| Aromatic Protons | 6.64 | d | 8.0 Hz | 1H |

| 6.60 | s | 1H | ||

| 6.48 | d | 8.0 Hz | 1H | |

| Propyl Chain | 2.50 | t | 7.7 Hz | -CH₂- |

| 1.82–1.69 | m | -CH₂- | ||

| 0.88 | t | 7.4 Hz | -CH₃ |

| ¹³C NMR (101 MHz, CD₃OD) | Chemical Shift (δ) | Assignment |

| Aromatic Carbons | 144.53 | C-1 |

| 142.63 | C-2 | |

| 134.03 | C-4 | |

| 119.20 | C-5 | |

| 115.08 | C-3 | |

| 114.68 | C-6 | |

| Propyl Carbons | 37.02 | C-7 |

| 24.51 | C-8 | |

| 12.61 | C-9 |

Biological Activities and Potential Applications

As a catechol derivative, this compound is investigated for several biological activities, primarily its antioxidant and anti-inflammatory effects. These properties make it a compound of interest for applications in the pharmaceutical, cosmetic, and food industries.

Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be protected from light. Dilute the stock solution to a working concentration (typically 0.1 mM) that gives an absorbance of approximately 1.0 at 517 nm.

-

Preparation of test samples: Prepare a series of dilutions of this compound in the same solvent used for the DPPH solution.

-

Reaction: To a set volume of the DPPH working solution, add an equal volume of the test sample dilutions. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anti-inflammatory Activity and Signaling Pathway

Catechol derivatives have been shown to possess anti-inflammatory properties. The underlying mechanism often involves the modulation of key inflammatory signaling pathways. It is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. In inflammatory conditions, the activation of the IκB kinase (IKK) complex leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Catechols may interfere with this cascade, potentially by inhibiting IKK activation or the subsequent steps leading to NF-κB nuclear translocation.

Conclusion and Future Directions

This compound is a versatile molecule with established chemical properties and significant potential as a bioactive compound. This guide has provided a detailed overview of its IUPAC nomenclature, synthesis, and spectroscopic characterization. While its antioxidant and anti-inflammatory activities are strongly suggested by its chemical structure and the known properties of related catechol derivatives, further research is required to quantify these effects through rigorous in vitro and in vivo studies. The determination of specific IC₅₀ values for its antioxidant and anti-inflammatory activities would be a crucial next step in validating its therapeutic potential. Furthermore, elucidating the precise molecular targets and signaling pathways modulated by this compound will be essential for its development as a potential therapeutic agent in the fields of medicine and drug development.

References

Potential Therapeutic Applications of 4-Propylcatechol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propylcatechol, a derivative of catechol, presents a compelling profile for therapeutic exploration. This document provides a comprehensive overview of its synthesis, and potential applications based on its antioxidant, anti-inflammatory, and neuroprotective properties. While robust quantitative data for this compound remains an area for further investigation, this guide consolidates available information on its biological activities, relevant experimental protocols, and associated signaling pathways to serve as a foundational resource for researchers in drug discovery and development.

Introduction

Catechols are a class of organic compounds characterized by a benzene ring with two adjacent hydroxyl groups. This structural motif imparts significant antioxidant and biological activity. This compound, featuring a propyl group at the fourth position of the catechol ring, is of particular interest due to the potential for this alkyl chain to modulate its lipophilicity and cellular uptake, thereby influencing its therapeutic efficacy. This guide explores the existing knowledge base surrounding this compound and provides a framework for future research into its therapeutic potential.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the demethylation of 4-propylveratrole being a commonly cited route.

Experimental Protocol: Demethylation of 4-Propylveratrole

This protocol describes the synthesis of this compound from 4-propylveratrole using hydrobromic acid and acetic acid.[1]

Materials:

-

4-Propylveratrole (83 mM)

-

Acetic acid (882 mM)

-

47% Hydrobromic acid (926 mM)

-

Water

-

Ether

-

5% Aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 15.0 g (83 mM) of 4-propylveratrole, 53.0 g (882 mM) of acetic acid, and 159.4 g (926 mM) of 47% hydrobromic acid is heated under reflux for 2 hours with stirring.[1]

-

After cooling to room temperature, 140 ml of water is added to the reaction mixture.[1]

-

The mixture is extracted three times with 150 ml of ether for each extraction.[1]

-

The combined ether extracts are washed successively with 150 ml of water, 150 g of 5% aqueous sodium thiosulfate solution, and then twice with 150 ml of water.[1]

-

The resulting solution is dried over anhydrous sodium sulfate.[1]

-

The ether is distilled off, and the residue is vacuum distilled to yield this compound as a light yellow liquid (boiling point of 119°C at 3 mmHg).[1]

Potential Therapeutic Applications & Mechanisms of Action

The therapeutic potential of this compound is primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties.

Antioxidant Activity

The catechol moiety of this compound can donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress.[2] This activity is fundamental to its potential therapeutic effects in a range of diseases characterized by oxidative damage.

Quantitative Data Summary (Related Catechols):

| Compound | Assay | IC50 Value | Reference |

| 4-Allylpyrocatechol | DPPH Radical Scavenging | - (77.05±0.92% inhibition at 100 µg/ml) | [3] |

| Icariside E4 | DPPH Radical Scavenging | 5.6 µg/mL | [4] |

Note: Specific IC50 values for this compound in standard antioxidant assays were not available in the reviewed literature. The data presented is for structurally related catechol derivatives to provide context.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test compound (this compound) at various concentrations

-

Methanol (or appropriate solvent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Create a series of dilutions of the test compound in methanol.

-

Add a fixed volume of the DPPH solution to each well of a 96-well plate.

-

Add a corresponding volume of the test compound dilutions to the wells.

-

Include a control well with DPPH solution and methanol (no test compound).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of the test compound that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity

This compound is suggested to possess anti-inflammatory properties, a characteristic common to many catechol derivatives.[2] The proposed mechanism involves the inhibition of key inflammatory mediators and signaling pathways.

3.2.1. Inhibition of Pro-inflammatory Enzymes and Mediators

Catechol derivatives have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory cascade. A related compound, allylpyrocatechol, has been demonstrated to inhibit NO and PGE2 production in a dose-dependent manner in LPS-stimulated RAW 264.7 macrophages.[5]

Quantitative Data Summary (Related Catechols):

| Compound | Assay | Target Cell/Enzyme | IC50 Value | Reference |

| Allylpyrocatechol | NO Production | RAW 264.7 cells | Not specified | [5] |

| Luteolin | NO Production | RAW 264.7 cells | 17.1 µM | [6] |

| Tetradecanyl protocatechuate | Lipoxygenase-1 Inhibition | Soybean Lipoxygenase-1 | 0.05 µM | [7] |

Note: Specific IC50 values for this compound's anti-inflammatory activity were not found in the reviewed literature. Data for related compounds are provided for comparison.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol outlines a method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (Fetal Bovine Serum) and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compound (this compound)

-

Griess Reagent (for nitrite determination)

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group without LPS stimulation and a vehicle control group with LPS but without the test compound.

-

Incubate the cells for a further 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

-

Calculate the percentage of NO inhibition for each concentration of the test compound.

-

Determine the IC50 value.

3.2.2. Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of catechols are often mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2. Catechols are thought to inhibit this pathway by preventing the degradation of IκB.

Neuroprotective Activity

Oxidative stress and inflammation are key contributors to the pathogenesis of neurodegenerative diseases. The antioxidant and anti-inflammatory properties of catechols suggest their potential as neuroprotective agents. A study on the related compound 4-t-Butylcatechol demonstrated protective effects against LPS-activated microglial-induced neurotoxicity and 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y neuroblastoma cells.[1]

Potential Mechanisms of Neuroprotection:

-

Reduction of intracellular reactive oxygen species (ROS) in neuronal cells.[1]

-

Inhibition of iNOS and nNOS expression in neuronal cells.[1]

-

Preservation of mitochondrial membrane potential.[1]

-

Modulation of signaling pathways such as the Nrf2 and MAPK pathways.

Quantitative Data Summary (Related Catechols):

| Compound | Assay | Cell Line | Effect | Reference |

| 4-t-Butylcatechol | 6-OHDA-induced cell death | SH-SY5Y | Significant reduction at 0.1-10 µM | [1] |

| 4,5-Dimethoxypyrocatechol | Glutamate-induced cell death | HT22 | 29.59% protection at 100 µM | [8] |

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol provides a general method for evaluating the neuroprotective effects of a compound against an oxidative insult in a human neuroblastoma cell line.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Cell culture medium (e.g., DMEM/F12) with supplements

-

Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) or H2O2)

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well cell culture plates

Procedure:

-

Culture SH-SY5Y cells in 96-well plates.

-

Pre-treat the cells with different concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Induce neuronal damage by adding a neurotoxic agent (e.g., 6-OHDA) to the wells. Include appropriate controls.

-

Incubate for a further period (e.g., 24 hours).

-

Assess cell viability using the MTT assay. Add MTT reagent to each well and incubate until formazan crystals form.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to the untreated control.

3.3.1. Modulation of Nrf2 and MAPK Signaling Pathways

Nrf2 Signaling Pathway:

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Alkyl catechols have been identified as potent co-factors for the activation of the Nrf2 pathway.

MAPK Signaling Pathway:

Mitogen-activated protein kinase (MAPK) pathways are involved in a variety of cellular processes, including inflammation and cell survival. The three main MAPK cascades are ERK, JNK, and p38. The modulation of these pathways by natural compounds can influence cellular responses to stress and inflammation. While direct evidence for this compound is lacking, other natural compounds are known to modulate MAPK signaling to exert their therapeutic effects.

Conclusion and Future Directions

This compound emerges as a promising candidate for further therapeutic investigation due to its inherent antioxidant properties and the established biological activities of related catechol compounds. The synthetic route is well-defined, allowing for its production for research purposes. While this guide provides a framework of potential therapeutic applications and associated mechanisms, there is a clear need for dedicated studies to generate specific quantitative data on the efficacy of this compound in various in vitro and in vivo models.

Future research should focus on:

-

Determining the IC50 values of this compound in a range of antioxidant and anti-inflammatory assays.

-

Conducting in-depth studies to elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

Evaluating the neuroprotective effects of this compound in various models of neurodegenerative diseases.

-

Investigating the in vivo efficacy and safety profile of this compound in preclinical animal models.

By systematically addressing these knowledge gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel treatments for a variety of oxidative stress- and inflammation-related diseases.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound | 2525-02-2 | Benchchem [benchchem.com]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet | PLOS One [journals.plos.org]

- 5. Cas 2525-02-2,this compound | lookchem [lookchem.com]

- 6. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of NRF2 pathway reveals key elements of the regulatory circuits underlying antioxidant response and proliferation of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nrf2, not the estrogen receptor, mediates catechol estrogen-induced activation of the antioxidant responsive element - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation and Subsequent Degradation of 4-Propylcatechol from Lignin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin, a complex aromatic biopolymer, represents a significant and underutilized renewable resource for the production of valuable aromatic chemicals. The degradation of lignin can yield a variety of phenolic compounds, including catechols and their derivatives, which serve as important platform chemicals for the synthesis of pharmaceuticals, polymers, and other high-value products. This technical guide elucidates the role of 4-propylcatechol, not as an agent of lignin degradation, but as a significant product derived from it. We will explore the primary pathways of its formation through catalytic and thermochemical methods and its subsequent biological degradation by microbial enzymes. This guide provides a comprehensive overview of the quantitative yields, detailed experimental protocols for both the production and degradation of catechols, and visual representations of the key metabolic pathways involved.

Introduction: this compound as a Lignin-Derived Platform Chemical

Lignin is primarily composed of three phenylpropanoid monomers: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. Its complex, irregular structure makes it highly resistant to degradation. However, advanced chemical and biological methods have been developed to depolymerize lignin into a range of aromatic monomers. Among these are catechols, which are aromatic diols with two hydroxyl groups on adjacent carbons of a benzene ring. This compound, a member of this family, is a valuable chemical intermediate. Its formation from lignin and subsequent biological processing are key areas of research in the development of sustainable biorefineries. This guide will focus on the generation of catechols from lignin and their subsequent enzymatic and microbial degradation.

Formation of Catechols from Lignin

The production of catechols from lignin primarily involves the cleavage of ether and carbon-carbon bonds within the lignin polymer. Two prominent methods for achieving this are catalytic hydrogenolysis and hydrothermal liquefaction.

Catalytic Hydrogenolysis-Dealkylation of C-Lignin

Catalytic hydrogenolysis is a promising method for the selective depolymerization of lignin into monomeric phenols. In the case of catechol production from C-lignin (a homopolymer of caffeyl alcohol), a one-pot hydrogenolysis-dealkylation cascade catalysis has been shown to be effective.[1] This process involves the cleavage of Cα/β–OAr and Caryl–Calkyl bonds. A critical intermediate in this process is 4-propenylcatechol, which is subsequently dealkylated.[1]

Hydrothermal Liquefaction (HTL)

Hydrothermal liquefaction is a thermochemical process that uses hot, compressed water to break down biomass. When applied to lignin, HTL can produce a bio-oil rich in phenolic compounds, including various catechol derivatives.[2][3][4][5][6] The process involves subjecting lignin to high temperatures (150-400°C) and pressures (100-220 bar), often in the presence of a catalyst, leading to the cleavage of the β–O–4 linkages.[2][3][4]

Quantitative Data on Catechol Production and Degradation

The efficiency of catechol production from lignin and its subsequent degradation can be quantified to assess the viability of these processes.

Table 1: Yield of Catechols from Lignin Degradation

| Lignin Source | Degradation Method | Key Product(s) | Yield | Reference(s) |

| C-Lignin | Hydrogenolysis-Dealkylation (Ni/HY30 catalyst) | Catechol | 49 mol% | [1] |

| Organosolv Bagasse Lignin | Selective Hydrogenolysis (CoNC catalyst) | 4-Propylsyringol | 9.9 wt% | [7] |